

3-Chloro-2,6-difluorobenzaldehyde CAS number

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Compound of Interest

Compound Name: 3-Chloro-2,6-difluorobenzaldehyde

Cat. No.: B061406

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An In-Depth Technical Guide to **3-Chloro-2,6-difluorobenzaldehyde**

Executive Summary

This technical guide provides a comprehensive overview of **3-Chloro-2,6-difluorobenzaldehyde** (CAS No. 190011-87-1), a critical building block for the pharmaceutical and agrochemical industries. Its unique trifunctional substitution pattern—featuring a reactive aldehyde group and a strategically halogenated aromatic ring—renders it an invaluable intermediate for the synthesis of complex molecular architectures. This document details the compound's physicochemical properties, outlines a robust synthetic protocol, provides methodologies for analytical characterization, discusses its applications in drug discovery, and covers essential safety and handling procedures. The insights herein are tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent in their research and development programs.

Introduction to a Key Synthetic Intermediate

3-Chloro-2,6-difluorobenzaldehyde is a trisubstituted benzaldehyde derivative whose value in organic synthesis is derived from the specific arrangement of its functional groups.^{[1][2]} The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, to build molecular complexity.

The presence of two fluorine atoms ortho to the aldehyde significantly influences the compound's reactivity and the properties of its downstream derivatives. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance a drug candidate's

metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] The chlorine atom provides an additional site for modification, often through cross-coupling reactions, or contributes to the overall electronic and steric profile of the final molecule. This strategic combination of functionalities makes **3-Chloro-2,6-difluorobenzaldehyde** a sought-after intermediate for creating novel therapeutic agents and advanced materials.

Physicochemical & Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis and for ensuring quality control. The key properties of **3-Chloro-2,6-difluorobenzaldehyde** are summarized below.

Property	Value	Reference
CAS Number	190011-87-1	[5]
Molecular Formula	C ₇ H ₃ ClF ₂ O	
Molecular Weight	176.55 g/mol	
Appearance	White to off-white solid	
Melting Point	46-49 °C	[2]
Boiling Point	Not specified, but expected to be >200°C at atm. pressure	
Solubility	Soluble in common organic solvents (e.g., THF, CH ₂ Cl ₂ , Acetone)	
InChI Key	HFKZZEDGXXYRDW-UHFFFAOYSA-N	[2]

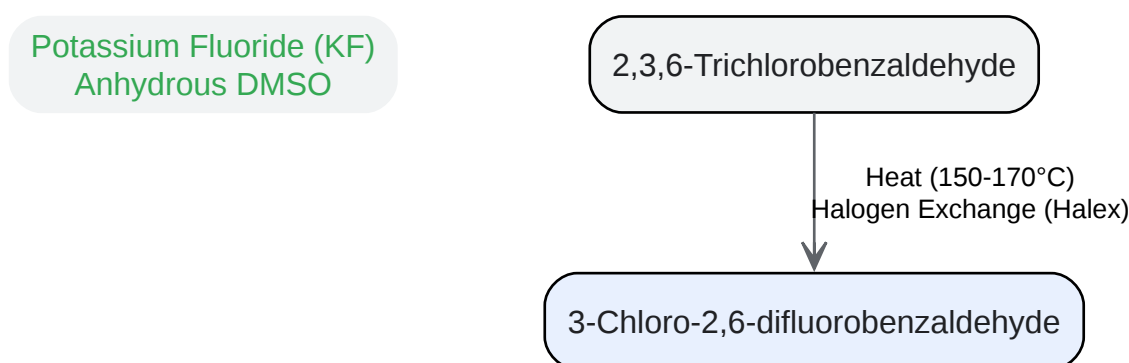
Spectroscopic analysis is crucial for identity confirmation. Fourier-transform infrared (FT-IR) and Laser Raman spectral analyses have been reported for this compound.[1]

Synthesis Protocol and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a common and effective method for preparing fluorinated benzaldehydes involves a halogen exchange (Halex) reaction on a more readily available chlorinated precursor. The following protocol is based on established methodologies for similar transformations.[6][7]

Proposed Synthetic Pathway: Halogen Exchange

The synthesis of **3-Chloro-2,6-difluorobenzaldehyde** can be efficiently achieved from 2,3,6-trichlorobenzaldehyde via a selective nucleophilic aromatic substitution reaction. The two chlorine atoms ortho to the electron-withdrawing aldehyde group are activated towards substitution by a fluoride source.



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Caption: Proposed synthesis of **3-Chloro-2,6-difluorobenzaldehyde**.

Step-by-Step Experimental Protocol

- **Vessel Preparation:** To a 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add 100 g (0.477 mol) of 2,3,6-trichlorobenzaldehyde and 250 mL of anhydrous dimethyl sulfoxide (DMSO).
- **Reagent Addition:** Add 83 g (1.43 mol, 3.0 eq) of spray-dried potassium fluoride (KF).
Causality: Spray-dried KF has a high surface area, which is critical for the efficiency of this solid-liquid phase transfer reaction. DMSO is the solvent of choice due to its high boiling point and its ability to partially solubilize KF.
- **Reaction Execution:** Begin vigorous stirring and heat the reaction mixture to 160 °C under a nitrogen atmosphere. Causality: High temperature is required to overcome the activation

energy for the nucleophilic aromatic substitution. The ortho/para activating effect of the aldehyde group makes the chlorines at positions 2 and 6 susceptible to exchange.

- **Monitoring:** Monitor the reaction progress by gas chromatography (GC) every 2 hours. The reaction is typically complete within 6-8 hours, indicated by the consumption of the starting material.
- **Work-up:** Cool the reaction mixture to room temperature. Pour the mixture into 1 L of ice-cold water and stir for 30 minutes. The product will precipitate as a solid.
- **Purification:** Filter the crude solid using a Buchner funnel and wash thoroughly with water. Recrystallize the solid from a mixture of ethanol and water to yield pure **3-Chloro-2,6-difluorobenzaldehyde**.
- **Drying:** Dry the purified product in a vacuum oven at 40 °C overnight.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following methods and expected results form a self-validating system for quality control.

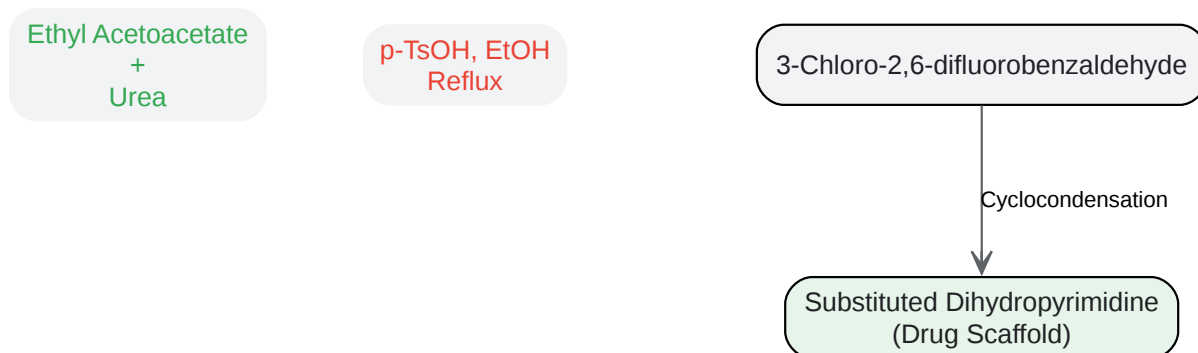
Technique	Expected Results
^1H NMR (400 MHz, CDCl_3)	δ ~10.4 (s, 1H, -CHO), δ ~7.6 (m, 1H, Ar-H), δ ~7.1 (t, 1H, Ar-H). The aldehyde proton appears as a singlet downfield. The aromatic protons will show complex splitting due to H-F and H-H coupling.
^{13}C NMR (100 MHz, CDCl_3)	δ ~185 (d, C=O), δ ~160 (dd, C-F), δ ~135 (C-Cl), δ ~130 (C-H), δ ~115 (dd, C-H). Carbon atoms attached to fluorine will appear as doublets due to C-F coupling.
^{19}F NMR (376 MHz, CDCl_3)	Two distinct signals are expected in the aromatic region, confirming the presence of two non-equivalent fluorine atoms.
FT-IR (ATR, cm^{-1})	~2850 (C-H stretch, aldehyde), ~1700 (C=O stretch, strong), ~1600, 1470 (C=C stretch, aromatic), ~1250 (C-F stretch).
Mass Spec. (EI)	M^+ at m/z = 176/178 (corresponding to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes).

Applications in Drug Discovery and Development

The true utility of **3-Chloro-2,6-difluorobenzaldehyde** is realized when it is used as a scaffold to build more complex, biologically active molecules. Its aldehyde functionality is a key entry point for constructing heterocyclic systems, which are privileged structures in medicinal chemistry.

Workflow: Synthesis of a Dihydropyrimidine Core

A common application is the Biginelli reaction or a similar cyclocondensation to form a dihydropyrimidine core, a scaffold present in numerous approved drugs.



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Caption: Workflow for synthesizing a drug scaffold.

Rationale in Drug Design

- **Vectorial Complexity:** The aldehyde allows for the direct installation of a complex, three-dimensional heterocyclic core in a single, efficient step.
- **Property Modulation:** The 3-chloro-2,6-difluorophenyl moiety imparts desirable pharmacokinetic properties. The fluorine atoms can block sites of metabolism and increase binding affinity through favorable electrostatic interactions.[4]
- **Further Derivatization:** The chlorine atom remains available for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. **3-Chloro-2,6-difluorobenzaldehyde** is an irritant and should be handled with appropriate personal protective equipment (PPE).

- **Handling:** Use in a well-ventilated area or a chemical fume hood.[8] Avoid breathing dust and prevent contact with skin and eyes. Wear protective gloves, safety glasses, and a lab coat.[8]
- **Storage:** Store in original, tightly sealed containers in a cool, dry place.[8] Keep away from incompatible materials such as strong oxidizing agents and bases.

- First Aid:
 - Skin Contact: Flush skin with running water and soap. Seek medical attention if irritation occurs.[8]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
 - Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[8]
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Contact a physician.[8]

Conclusion

3-Chloro-2,6-difluorobenzaldehyde is a high-value synthetic intermediate with significant applications in modern drug discovery and development. Its well-defined physicochemical properties, coupled with its versatile reactivity, provide medicinal chemists with a powerful tool for constructing novel molecular entities. The synthetic and analytical protocols detailed in this guide offer a robust framework for the production and quality control of this compound, while the discussion of its applications underscores its strategic importance. Adherence to the outlined safety procedures is critical for its responsible use in a research and development setting.

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